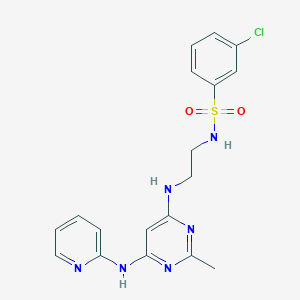

3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2S/c1-13-23-17(12-18(24-13)25-16-7-2-3-8-20-16)21-9-10-22-28(26,27)15-6-4-5-14(19)11-15/h2-8,11-12,22H,9-10H2,1H3,(H2,20,21,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGCONSRRFTUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrimidinamines, have been shown to inhibitvascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play crucial roles in angiogenesis and cell proliferation, respectively.

Mode of Action

Biochemical Pathways

Inhibition of these pathways can lead to reduced tumor growth and metastasis.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide are not fully understood due to the limited information available. It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Cellular Effects

The cellular effects of 3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide are currently unknown. Similar compounds have shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Actividad Biológica

The compound 3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group attached to an aromatic ring. Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Research suggests that sulfonamide derivatives can inhibit specific enzymes and pathways involved in disease processes. For instance, compounds similar to 3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide have been shown to act as inhibitors of carbonic anhydrase IX (CA IX) , which is implicated in tumor growth and metastasis. The inhibition of CA IX can lead to reduced tumor acidity and impaired cancer cell proliferation .

Biological Activity Overview

- Antitumor Activity :

-

Cardiovascular Effects :

- A study evaluating the effects of benzenesulfonamide derivatives on isolated rat hearts indicated that these compounds could modulate perfusion pressure and coronary resistance. Specifically, certain derivatives decreased perfusion pressure in a time-dependent manner, suggesting potential cardiovascular benefits .

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis in MDA-MB-231 cells | |

| Cardiovascular | Decreased perfusion pressure in rat hearts | |

| Antimicrobial | Inhibition of bacterial growth |

Experimental Design for Cardiovascular Study

The research design involved administering varying doses of benzenesulfonamide derivatives to isolated rat hearts to assess their impact on perfusion pressure and coronary resistance over time.

- Control Group : Krebs-Henseleit solution only.

- Experimental Groups :

- Benzenesulfonamide at 0.001 nM

- Other derivatives at 0.001 nM

Results indicated that certain compounds significantly reduced both perfusion pressure and coronary resistance compared to controls, highlighting their potential therapeutic effects on cardiovascular health .

Comparación Con Compuestos Similares

Structural Analog 1: 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide

- Key Differences: Substituents: The benzene ring contains a methoxy group at position 4 (vs. Pyrimidine Substitution: The pyrimidine’s position 6 is substituted with a 3,5-dimethylpyrazole group (vs. pyridin-2-ylamino in the target compound). Molecular Weight: 436.9 g/mol (vs. ~435–440 g/mol for the target compound, estimated from similar analogs) .

- Implications: The methoxy group may enhance solubility due to its polar nature.

Structural Analog 2: 2-chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

- Key Differences: Chlorine Position: Chlorine is at position 2 on the benzene ring (vs. position 3 in the target compound). Pyrimidine Substitution: Position 6 of the pyrimidine is substituted with a pyrazole group (vs. pyridin-2-ylamino) .

- Implications: Positional isomerism of chlorine may affect steric interactions with target proteins.

Structural Analog 3: 2-chloro-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)benzenesulfonamide

- Key Differences: Core Structure: Quinoline replaces pyrimidine as the central aromatic system. Substituents: Chlorine is at position 2 on the benzene ring, and a methylpyrazole group is attached to the quinoline .

- Implications: Quinoline’s larger aromatic system may enhance lipophilicity and membrane permeability but reduce solubility.

Research Implications

- Substituent Effects: The pyridin-2-ylamino group in the target compound likely improves target engagement through hydrogen bonding, whereas pyrazole or dimethylpyrazole analogs may prioritize hydrophobic interactions .

- Chlorine Position : Position 3 on the benzene ring (target compound) may optimize steric compatibility with enzyme active sites compared to position 2 analogs .

- Solubility vs. Permeability: Methoxy-substituted analogs (e.g., ) may exhibit improved aqueous solubility, while quinoline-based analogs (e.g., ) could favor membrane penetration.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and what are their critical intermediates?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include nucleophilic substitution to introduce the pyridin-2-ylamino group at the pyrimidine C6 position, followed by coupling with a benzenesulfonamide derivative. A critical intermediate is the 2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-amine, which is subsequently reacted with a chlorinated benzenesulfonamide via an ethylenediamine linker. Reaction conditions such as solvent choice (e.g., pyridine or DMF) and catalysts (e.g., DMAP) significantly influence yields .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for verifying connectivity and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction, as demonstrated in analogous sulfonamide derivatives, provides definitive structural validation, particularly for assessing hydrogen-bonding interactions in the sulfonamide and pyrimidine moieties .

Q. How does the presence of the sulfonamide group affect the compound’s solubility and stability under physiological conditions?

- Methodological Answer : The sulfonamide group enhances hydrophilicity but may reduce membrane permeability. Stability studies under varying pH (e.g., simulated gastric fluid) and thermal gravimetric analysis (TGA) can assess degradation pathways. Comparative studies with non-sulfonamide analogs, such as those in , highlight the group’s role in metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the coupling of the pyrimidine and benzenesulfonamide moieties?

- Methodological Answer : Kinetic studies using in-situ monitoring (e.g., HPLC or FTIR) can identify competing pathways, such as undesired N-alkylation. Optimizing stoichiometry (e.g., excess ethylenediamine linker), temperature control (20–40°C), and catalytic systems (e.g., DMAP in pyridine) minimizes byproducts. Computational modeling of transition states may further guide solvent selection .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide-pyrimidine hybrids?

- Methodological Answer : Meta-analysis of structure-activity relationship (SAR) data is essential. For example, modifying the pyridin-2-ylamino group’s substituents (e.g., methyl vs. trifluoromethyl) alters target affinity. Orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) differentiate direct activity from pharmacokinetic effects. Cross-referencing with and , which describe similar compounds, can clarify mechanistic discrepancies .

Q. What experimental designs are recommended to evaluate the compound’s inhibitory effects on kinase targets implicated in cancer?

- Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR or VEGFR). Include positive controls (e.g., gefitinib) and negative controls (DMSO vehicle). Dose-response curves (IC₅₀ determination) and cellular assays (e.g., proliferation inhibition in HeLa cells) validate target engagement. Molecular docking studies, informed by X-ray data from , predict binding modes .

Q. How can computational methods predict the compound’s pharmacokinetic properties, and what experimental validations are required?

- Methodological Answer : Tools like SwissADME predict logP, bioavailability, and CYP450 interactions. In vitro assays (e.g., Caco-2 permeability, microsomal stability) validate predictions. For instance, the trifluoromethyl group in related compounds () enhances metabolic stability, which can be confirmed via LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.